(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole typically involves the reaction of 2,4-difluorobenzaldehyde with propargyl bromide in the presence of a base, followed by cyclization with sodium azide. The reaction conditions often include solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Scientific Research Applications
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The difluorophenyl group and triazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,1’-[2-(2,4-Dichlorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
- (E)-1,1’-[2-(2,4-Dibromophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole
Uniqueness
(E)-1,1’-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10F2N6 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[(E)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4- |
InChI Key |
SVCXBLVWACGQFG-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=C\N2C=NC=N2)/CN3C=NC=N3 |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.